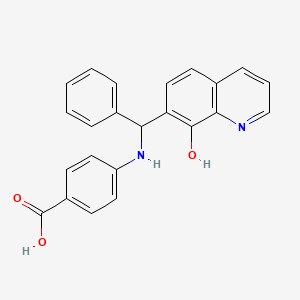
7-(フェニルメチルアミノ)-8-ヒドロキシキノリン-2-カルボン酸
説明
化合物“PMID17942791C3”は、Ras変換CAAXエンドペプチダーゼ1(RCE1)の低分子阻害剤として知られる合成有機分子です 。この化合物は、その潜在的な治療用途により、薬理学分野において重要です。
2. 製法
合成ルートと反応条件: 化合物“PMID17942791C3”の合成には、中間体化合物の調製から始まる複数のステップが含まれます。主なステップには以下が含まれます。
コア構造の形成: これには、8-ヒドロキシキノリンとフェニルメチルアミンを反応させてコア構造を形成することが含まれます。
官能基化: 次に、アシルクロリドや塩基触媒などの試薬を使用した一連の反応によって、ベンゾイル酸基を導入することでコア構造を官能基化します。
工業生産方法: この化合物の工業生産には、通常、収率と純度を高くするために、最適化された反応条件を使用した大規模合成が伴います。プロセスには以下が含まれます。
バッチ反応: 温度、圧力、反応時間を正確に制御した大型反応器で行われます。
精製: 粗生成物を再結晶やクロマトグラフィーなどの手法で精製し、高純度の最終生成物を得ます。
反応の種類:
酸化: 化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸化反応を起こす可能性があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、還元反応を行うことができます。
置換: 化合物は、ハロゲンやアルキル化剤などの試薬を使用して、官能基を他の基に置き換える置換反応に関与することができます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、アルキル化剤。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノリン誘導体を生成する可能性があり、一方、還元はアミン誘導体を生成する可能性があります。
4. 科学研究の用途
化合物“PMID17942791C3”は、幅広い科学研究の用途があります。
化学: 有機合成における試薬として、およびさまざまな化学反応における触媒として使用されます。
生物学: 酵素に対する阻害作用と、生物学的経路の調節における潜在的な役割について研究されています。
医学: 癌などのRasシグナル伝達経路に関連する疾患の治療における治療の可能性について調査されています。
産業: 医薬品の開発や他の化合物の合成における中間体として使用されています。
科学的研究の応用
Compound “PMID17942791C3” has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its inhibitory effects on enzymes and its potential role in regulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases related to the Ras signaling pathway, such as cancer.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用機序
この化合物は、Rasタンパク質の翻訳後修飾に関与する酵素であるRas変換CAAXエンドペプチダーゼ1(RCE1)を阻害することでその効果を発揮します 。この酵素を阻害することにより、化合物は、細胞の成長と分化に関連する細胞シグナル伝達経路において重要な役割を果たすRasタンパク質の処理と活性化を阻害します。
類似の化合物:
化合物A: 異なるコア構造を持つ、RCE1の別の低分子阻害剤。
化合物B: Rasシグナル伝達経路における別の酵素を標的とする、類似の阻害剤。
比較:
独自性: 化合物“PMID17942791C3”は、RCE1を特異的に阻害するため、Rasシグナル伝達経路を研究するための貴重なツールとなります。
有効性: 類似の化合物と比較して、“PMID17942791C3”は、RCE1を阻害する際に、より高い効力と選択性を示してきました。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID17942791C3” involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of 8-hydroxyquinoline with phenylmethylamine to form the core structure.
Functionalization: The core structure is then functionalized by introducing a benzoic acid group through a series of reactions involving reagents such as acyl chlorides and base catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
類似化合物との比較
Compound A: Another small molecule inhibitor of RCE1 with a different core structure.
Compound B: A similar inhibitor targeting a different enzyme in the Ras signaling pathway.
Comparison:
Uniqueness: Compound “PMID17942791C3” is unique due to its specific inhibition of RCE1, which makes it a valuable tool for studying the Ras signaling pathway.
Efficacy: Compared to similar compounds, “PMID17942791C3” has shown higher potency and selectivity in inhibiting RCE1.
特性
IUPAC Name |
4-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-22-19(13-10-16-7-4-14-24-21(16)22)20(15-5-2-1-3-6-15)25-18-11-8-17(9-12-18)23(27)28/h1-14,20,25-26H,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCFZETTYRDCRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277170 | |
| Record name | NSC1011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5335-97-7 | |
| Record name | NSC1011 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC1011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


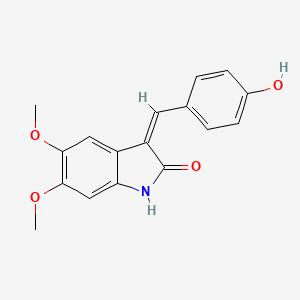
![2-[[2-[[2-[[3-[[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-4-methylpentanoyl]amino]-2-oxo-4-phenylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid](/img/structure/B1680027.png)
![8-(3-Amino-3-methylazetidin-1-yl)-7-fluoro-1-methyl-4-oxobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1680030.png)
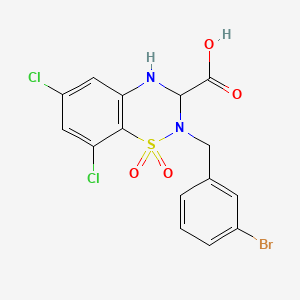
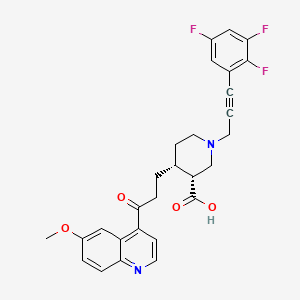
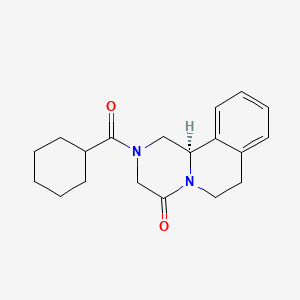
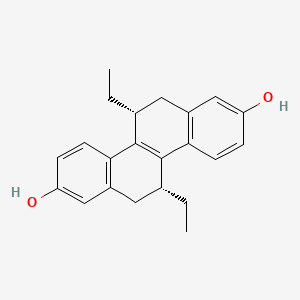
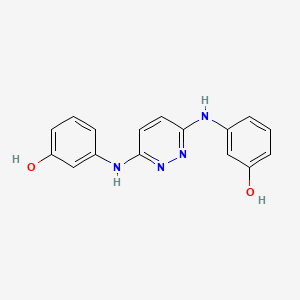
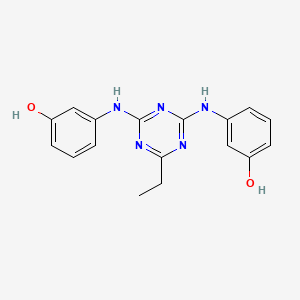
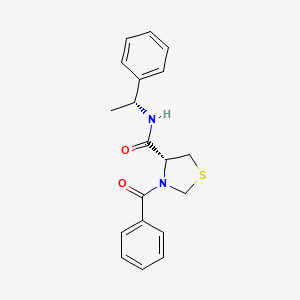
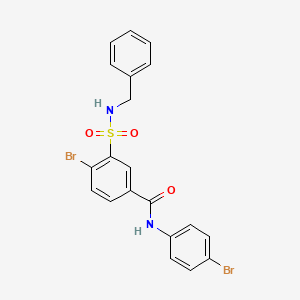
![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)
![N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride](/img/structure/B1680047.png)
![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)
